4-Bromo-2,3-dimethylanisole
Overview
Description
Synthesis Analysis
The synthesis of related brominated aromatic compounds is well-documented. For instance, the synthesis of 4-bromo-3-methylanisole is achieved through a high-selective mono-bromination of 3-methylanisole with Br2 solution in CHCl3, as described in a continuous, homogeneous process within a modular microreaction system . Similarly, 4-bromo-N,N-dimethylaniline is synthesized by a substitution reaction starting from N,N-dimethylaniline and bromine, with pyridinium tribromide as the brominating agent . These methods suggest that 4-Bromo-2,3-dimethylanisole could potentially be synthesized through a similar bromination reaction of 2,3-dimethylanisole.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex. For example, the crystal structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione shows a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring, with non-classical hydrogen bonds and π-π interactions present . Although this structure is not directly related to 4-Bromo-2,3-dimethylanisole, it provides an example of how bromine substitution can affect the conformation and interactions within a molecule.
Chemical Reactions Analysis
The chemical reactions involving brominated aromatic compounds are diverse. The lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene, for instance, leads to the synthesis of pyrrole-2-carboxaldehydes . This demonstrates the reactivity of brominated compounds in nucleophilic substitution reactions, which could be relevant for further functionalization of 4-Bromo-2,3-dimethylanisole.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Bromo-2,3-dimethylanisole are not directly reported, the properties of similar compounds can be inferred. For example, the molecular structure and large amplitude motions of 2,3-dimethylanisole have been studied using microwave spectroscopy and X-ray diffraction, revealing a planar heavy-atom structure and the barriers to internal rotation of methyl groups . These findings can help predict the physical properties of 4-Bromo-2,3-dimethylanisole, such as its conformational stability and rotational barriers.
Scientific Research Applications
Chemical Reactivity and Bromination Processes
4-Bromo-2,3-dimethylanisole has been studied in terms of its reactivity and bromination processes. Gruter, Akkerman, and Bickelhaupt (1994) explored the reactions of methyl-substituted anisoles, like 4-Bromo-2,3-dimethylanisole, with N-bromosuccinimide, revealing trends in attack positions in these molecules. They found that methyl-substituted anisoles are generally attacked at the position para to the methoxy group rather than at the side chain under certain conditions (Gruter, Akkerman, & Bickelhaupt, 1994).
Novel Color Tunable Properties in Synthesis
In the field of synthetic chemistry, 4-Bromo-2,3-dimethylanisole is used in creating compounds with unique properties. Kim et al. (2016) reported on the selective synthesis of homoleptic and heteroleptic triarylboranes using 4-bromo-2,3-dimethylanisole. These compounds demonstrated significant solvatochromism and color-tunable fluorescence properties, making them potential candidates for applications in material sciences (Kim et al., 2016).
Exploration in Organic Photovoltaic Devices
4-Bromoanisole, a related compound, has been used as a processing additive in the development of organic photovoltaic devices. Liu et al. (2012) found that it helps control phase separation and purity in polymer blends, which is crucial for the efficiency of these devices (Liu et al., 2012).
Molecular Structure Analysis
The molecular structure and dynamics of related dimethylanisoles have been a subject of study as well. Ferres et al. (2018) used microwave spectroscopy and X-ray diffraction to analyze 2,3-dimethylanisole. Such studies provide insights into the physical properties of these molecules, which is essential for understanding their behavior in various applications (Ferres et al., 2018).
Applications in Large-Scale Chemical Synthesis
4-Bromo-2,3-dimethylanisole has been used in large-scale chemical syntheses. Jin et al. (2020) described an efficient continuous-flow microwave reactor process for oxidative bromination, which can be applied in the production of compounds like 4-bromo-3-methylanisole, a derivative of 4-Bromo-2,3-dimethylanisole. This method highlights the industrial applicability of these compounds in fine chemical production (Jin et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-4-methoxy-2,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWNZZYJCUUIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372911 | |
Record name | 4-Bromo-2,3-dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dimethylanisole | |
CAS RN |
50638-48-7 | |
Record name | 1-Bromo-4-methoxy-2,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50638-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,3-dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,3-dimethylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.